Cas no 94-05-3 (Ethyl Cyano(ethoxymethylene)acetate)

Ethyl Cyano(ethoxymethylene)acetate is a versatile ester compound widely used in organic synthesis, particularly in the preparation of heterocyclic compounds and fine chemicals. Its key advantages include its reactivity as a Michael acceptor and its utility in cyclization reactions, enabling the efficient construction of pyridine, pyrimidine, and other nitrogen-containing heterocycles. The ethoxy and cyano functional groups enhance its electrophilic character, facilitating nucleophilic additions and condensations. This compound is valued for its stability under standard conditions and its compatibility with a range of solvents and reagents. It serves as a key intermediate in pharmaceuticals, agrochemicals, and specialty materials synthesis.
Ethyl Cyano(ethoxymethylene)acetate structure
94-05-3 structure
Product Name:Ethyl Cyano(ethoxymethylene)acetate
CAS No:94-05-3
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD00009136
CID:34728
PubChem ID:1715183
Update Time:2025-05-22

Ethyl Cyano(ethoxymethylene)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (ethoxymethylene)cyanoacetate
    • Ethyl 2-cyano-3-ethoxyacrylate
    • Cis-1,2-Cyclohexanedicarboxylic Anhydride
    • 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester
    • Ethyl ethoxymethylenecyanoacetate
    • 2-Cyano-3-ethoxyacrylic Acid Ethyl Ester
    • Ethyl 2-(Ethoxymethylene)-2-cyanoacetate
    • Ethoxymethylenecyanoaceticacidethylester
    • Ethyl Cyano(ethoxymethylene)acetate
    • 2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester
    • (E)-ethyl 2-cyano-3-ethoxyacrylate
    • Ethyl 3-ethoxy-2-cyanoacrylate
    • ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate
    • ethyl 2-cyano-3-ethoxyprop-2-enoate
    • Ethyl (2E)-2-cyano-3-ethoxy-2-propenoate
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester
    • KTMGNAIGXY
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 2-cyano-2-(ethoxymethylene)acetate
    • Ethyl 2-cyano-3-(ethyloxy)-2-propenoate
    • Ethyl 2-cyano-3-ethoxy-2-propenoate
    • Ethyl 2-cyano-3-ethoxypropenoate
    • Ethyl 2-ethoxymethylidenecyanoacetate
    • Ethyl cyano(ethoxymethylidene)acetate
    • Ethyl α-(ethoxymethylene)-α-cyanoacetate
    • NSC 27797
    • NSC 31579
    • NSC 62026
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (2E)-
    • ethyl (E)-2-cyano-3-ethoxy-2-propenoate
    • Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
    • SR-01000944753
    • EN300-309098
    • A15025
    • LS-13436
    • BCP26701
    • 34-45-7
    • (2E)-ethyl 2-cyano-3-ethoxyacrylate
    • 53706319OM
    • EINECS 202-299-5
    • Z56871461
    • BP-12003
    • D70566
    • (E)-ethyl2-cyano-3-ethoxyacrylate
    • UNII-0F33W9H92I
    • Ethyl 2-cyano-3-ethoxyacrylate, purum, >=97.0% (GC)
    • 94-05-3
    • 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester, (E)-
    • SR-01000944753-1
    • Acrylic acid, 2-cyano-3-ethoxy-, ethyl ester (6CI,7CI,8CI); 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester; 2-Cyano-3-ethoxy-2-propenoic acid ethyl ester
    • 0F33W9H92I
    • Ethyl(ethoxymethylene)cyanoacetate,98%
    • W-100217
    • InChI=1/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6
    • EC 202-299-5
    • AKOS000120675
    • E0341
    • MFCD00009136
    • F0001-2258
    • UNII-53706319OM
    • DB-362282
    • D70133
    • AKOS025149119
    • Q27261074
    • AI3-23778
    • Ethyl(ethoxymethylene)cyanoacetate
    • GS-4101
    • Ethyl 2-cyano-3-ethoxyacrylate, 98%
    • EN300-17069
    • 42466-67-1
    • Ethyl .alpha.-(ethoxymethylene)-.alpha.-cyanoacetate
    • CS-D1211
    • ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
    • MDL: MFCD00009136
    • Inchi: 1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3
    • InChI Key: KTMGNAIGXYODKQ-UHFFFAOYSA-N
    • SMILES: N#CC(C(OCC)=O)=COCC
    • BRN: 878814

Computed Properties

  • Exact Mass: 169.07400
  • Monoisotopic Mass: 169.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 59.3

Experimental Properties

  • Color/Form: Colorless crystals or white crystalline powder.
  • Density: 1.2435 (rough estimate)
  • Melting Point: 51.0 to 53.0 deg-C
  • Boiling Point: 191°C/30mmHg(lit.)
  • Flash Point: Fahrenheit: 266 ° f
    Celsius: 130 ° c
  • Refractive Index: 1.5100 (estimate)
  • Water Partition Coefficient: <0.01 g/L (20 ºC)
  • PSA: 59.32000
  • LogP: 0.99348
  • FEMA: 2423
  • Solubility: Insoluble in water.
  • Sensitiveness: Sensitive to humidity

Ethyl Cyano(ethoxymethylene)acetate Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H332,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:3276
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R22; R37/38; R41; R42/43

Ethyl Cyano(ethoxymethylene)acetate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl Cyano(ethoxymethylene)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C141341-100g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3 >98.0%(GC)
100g
¥84.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C141341-25g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3 >98.0%(GC)
25g
¥39.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C141341-500g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3 >98.0%(GC)
500g
¥286.90 2023-09-03
TRC
E907510-5g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
5g
$ 58.00 2023-09-07
TRC
E907510-25g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
25g
$ 92.00 2023-09-07
TRC
E907510-100g
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
100g
$ 150.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E28005-25G
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
25g
¥289.21 2023-11-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E28005-100G
Ethyl Cyano(ethoxymethylene)acetate
94-05-3
100g
¥483.83 2023-11-09
Fluorochem
078621-1g
Ethyl (ethoxymethylene)cyanoacetate
94-05-3 95%
1g
£10.00 2022-03-01
Fluorochem
078621-25g
Ethyl (ethoxymethylene)cyanoacetate
94-05-3 95%
25g
£10.00 2022-03-01

Ethyl Cyano(ethoxymethylene)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Propionic acid ,  Acetic anhydride ;  rt → 120 °C; 8 h
Reference
Synthesis of pyrazosulfuron-ethyl
Wang, Baoyu; Xu, Jingzhe; Jiang, Rishan, Yanbian Daxue Xuebao, 2002, 28(3), 176-179

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  2 h, 78 °C; 3 h, reflux
Reference
Green preparation of ethyl 2-cyano-3-ethoxyacrylate derivatives
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Acetic anhydride ;  rt → 110 °C; 1 h, 110 - 120 °C; 1 h, 130 - 140 °C
Reference
Synthesis of allopurinol
Wei, Ben-mei; Zhang, Zhi-yong, Huaxue Shiji, 2007, 29(10), 635-636

Production Method 4

Reaction Conditions
1.1 Catalysts: Acetic acid ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Zinc chloride
Reference
Preparation of cyanomalonic acid derivatives from malononitrile derivatives and trialkyl orthocarboxylates
, Switzerland, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  1 h, 140 °C; 1 h, 150 °C
Reference
Synthesis of fluoro containing derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. synthesis of fluoro containing 1-phenyl-1H-pyrazolo[3,4-d] [1,3]oxazines and fluorobenzamides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid
Zhidkov, M. E.; Kutkin, A. V.; Eleev, A. F., Fluorine Notes, 2014, 95,

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  120 min, 125 °C
Reference
Solvent-free synthesis of quinolone derivatives
Cernuchova, Petra; Vo-Thanh, Giang; Milata, Viktor; Loupy, Andre, Heterocycles, 2004, 64, 177-191

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
Reference
Multisubstituted aromatic compounds as inhibitors of thrombin and their preparation
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
Reference
Multisubstituted pyrazole and triazole compounds as serine protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of kallikrein related diseases
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  4 h, 100 °C
Reference
Synthesis and physicochemical properties of merocyanine dyes based dihydropyridine and fragments of cyanoacetic acid derivatives
Borisova, Irina A.; Zubarev, Andrey A.; Rodinovskaya, Lyudmila A.; Shestopalov, Anatoliy M., ARKIVOC (Gainesville, 2017, (3), 73-86

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, 130 °C
Reference
Synthesis of Pemirolast Potassium
Zou, Pei; Xie, Minhao; Luo, Shineng; He, Yongjun; Liu, Yaling, Zhongguo Yiyao Gongye Zazhi, 2002, 33(5), 215-216

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: Zinc chloride ;  rt → 110 °C; 1 h, 110 °C; 110 °C → 128 °C
1.2 Reagents: Acetic anhydride ;  128 °C
Reference
Improved synthesis of 1H-pyrazole-4-carboxylic acid
Ma, Yumei; Jia, Yunhong; Wang, Lidong; Cai, Dong, Guangzhou Huaxue, 2011, 36(1), 42-45

Production Method 12

Reaction Conditions
1.1 Catalysts: Zinc chloride Solvents: Acetic anhydride ;  1 h, rt → 110 °C; 110 °C → 128 °C
Reference
Synthesis of 1H-pyrazole-4-carboxylic acid
Jia, Yunhong; Ma, Yumei; Wang, Lidong; Cai, Dong, Nongyao, 2011, 50(2), 100-101

Production Method 13

Reaction Conditions
1.1 Catalysts: Acetic acid ;  rt → 125 °C; 20 h, 125 °C; 125 °C → 135 °C
Reference
Preparation of ethyl ethoxymethylene cyanoacetate
, China, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  3 h, 120 °C
Reference
Preparation of quinoline derivatives as tyrosine kinase inhibitors
, China, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  3 h, 120 °C
Reference
Study on the synthesis of pemirolast potassium
Wang, Fu-dong; Li, Qian-he; Peng, Dong-ming, Hunan Shifan Daxue Ziran Kexue Xuebao, 2004, 27(2), 60-62

Production Method 16

Reaction Conditions
1.1 Catalysts: Nickel sulfate (NiSO4) Solvents: Methanol ;  rt → 150 °C
Reference
Synthesis of an intermediate of 2-(2-hydroxyethyl)-3-amino-4-carboxypyrazole
Guo, Junjing; Fu, Guanglong; Wu, Qingli; Xu, Peichun, Zhongguo Yaoxue Zazhi (Beijing, 2009, 44(10), 796-798

Production Method 17

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  5 h, 150 - 160 °C; 160 °C → rt
Reference
Thiazolinone 3,4-disubstituted quinolines as CDK1 inhibitors for treating cancer
, United States, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Toluene ;  28 h, rt → 110 °C
1.2 Solvents: Toluene ;  rt → 44 °C
1.3 Solvents: Heptane ;  30 min, 44 °C; 2 h, 44 °C → 19 °C; 2 h, 19 °C
1.4 Reagents: Heptane ;  45 min, 19 °C; 2 h, 19 °C → 4 °C; 2 h, 4 °C
Reference
Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379
Stumpf, Andreas ; Burkhard, Johannes; Xu, Di; Marx, Andreas; Lao, David; et al, Organic Process Research & Development, 2021, 25(11), 2537-2550

Production Method 19

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 140 °C; 5 h, 140 °C
Reference
Multisubstituted aromatic compounds as inhibitors of thrombin and their preparation and use in the treatment of thrombotic disorders
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
Reference
Ethyl 3-arylamino-2-cyanoacrylates
Kristen, H.; Hamann, O., Pharmazie, 1976, 31(4), 222-4

Ethyl Cyano(ethoxymethylene)acetate Raw materials

Ethyl Cyano(ethoxymethylene)acetate Preparation Products

Ethyl Cyano(ethoxymethylene)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-05-3)Ethyl Cyano(ethoxymethylene)acetate
Order Number:A1207524
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):197.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-05-3)Ethyl (ethoxymethylene)cyanoacetate
Order Number:sfd21821
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-05-3)2-氰基-3-乙氧基丙烯酸乙酯
Order Number:LE5738601
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Ethyl Cyano(ethoxymethylene)acetate

Comprehensive Guide to Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3): Properties, Applications, and Industry Trends

Ethyl Cyano(ethoxymethylene)acetate (CAS No. 94-05-3) is a versatile organic compound widely utilized in pharmaceutical, agrochemical, and specialty chemical industries. This ester derivative, characterized by its cyano and ethoxymethylene functional groups, serves as a critical intermediate in synthesizing heterocyclic compounds, dyes, and performance materials. Its molecular structure (C8H11NO3) enables unique reactivity, making it a focal point for researchers exploring green chemistry and sustainable synthesis methodologies.

Recent advancements in catalysis and process optimization have heightened interest in 94-05-3, particularly for its role in producing high-value fine chemicals. Industry reports highlight its growing demand in API (Active Pharmaceutical Ingredient) manufacturing, where it acts as a precursor for antiviral and antibacterial agents. The compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques aligns with modern trends toward energy-efficient production.

From an environmental perspective, Ethyl Cyano(ethoxymethylene)acetate is gaining attention due to its potential in biodegradable material formulations. Researchers are investigating its derivatives as alternatives to conventional petrochemical-based additives, addressing global concerns about microplastic pollution and circular economy principles. This aligns with frequent search queries like "eco-friendly chemical intermediates 2024" and "CAS 94-05-3 applications in green chemistry".

Analytical characterization of 94-05-3 typically involves GC-MS, HPLC, and NMR spectroscopy, with purity standards exceeding 98% for industrial applications. Storage recommendations emphasize protection from moisture and prolonged exposure to light, as these factors may influence its hydrolytic stability. Such technical details respond to common user searches like "handling guidelines for ethyl cyanoacetate derivatives".

The compound’s structure-activity relationship (SAR) has been extensively studied for crop protection applications. Patent literature reveals its utility in developing novel pesticide synergists, particularly in formulations targeting resistant insect populations. This addresses trending topics such as "next-gen agrochemicals" and "precision farming inputs" frequently searched by agricultural chemists.

In material science, Ethyl Cyano(ethoxymethylene)acetate derivatives demonstrate remarkable photophysical properties, making them candidates for OLED materials and molecular sensors. Recent publications describe its incorporation into supramolecular architectures for energy storage devices, coinciding with rising searches for "organic electronic materials 2024".

Quality control protocols for CAS 94-05-3 emphasize rigorous testing for residual solvents and heavy metals, particularly for GMP-compliant pharmaceutical applications. This responds to regulatory-focused queries like "ICH Q3C compliance for cyanoacetate esters". The compound’s logP value (~1.2) and moderate water solubility (2.1 g/L at 20°C) make it suitable for various formulation strategies.

Emerging research explores the compound’s potential in click chemistry applications, particularly through 1,3-dipolar cycloadditions with azides. Such studies address the pharmaceutical industry’s need for high-throughput screening compatible building blocks, a topic frequently searched as "modular synthesis platforms".

From a market perspective, 94-05-3 demonstrates stable growth (CAGR 4.7% from 2020-2025) according to recent chemical industry analyses. Manufacturers are increasingly adopting continuous flow production methods to enhance yield and reduce waste, reflecting broader industry shifts toward Industry 4.0 practices in fine chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-05-3)Ethyl Cyano(ethoxymethylene)acetate
A1207524
Purity:99%
Quantity:1kg
Price ($):197.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-05-3)Ethyl (ethoxymethylene)cyanoacetate
sfd21821
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email